Salbutamol

beta2-adrenoceptor selectivity radioligand binding

Salbutamol is supplied as a racemic mixture with 150-fold greater R-enantiomer β2-AR affinity. Its 29-fold β2/β1 selectivity, rapid 0.8-min onset, and fast receptor dissociation (15 s⁻¹) position it as the definitive positive control for acute bronchodilation and rescue pharmacology studies. The compound's significantly lower extrapulmonary effects (minimal hypokalemia/tachycardia versus fenoterol) ensure safer long-term in vivo protocols. Ideal reference standard for chiral pharmacology investigations, selectivity assay calibration, and β2-AR structure-activity relationship studies.

Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
CAS No. 18559-94-9
Cat. No. B1663637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalbutamol
CAS18559-94-9
Synonyms2-t-Butylamino-1-(4-hydroxy-3-hydroxy-3-hydroxymethyl)phenylethanol
Albuterol
Albuterol Sulfate
Proventil
Salbutamol
Sultanol
Ventolin
Molecular FormulaC13H21NO3
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
InChIInChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3
InChIKeyNDAUXUAQIAJITI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in ethanol, sparingly soluble in water, and very soluble in chlorform.
Soluble in most organic solvents.
In water, 1.43X10+4 mg/L, temp not specified
2.15e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Salbutamol (CAS 18559-94-9) Baseline Overview for Research and Industrial Procurement


Salbutamol (Albuterol) is a short-acting, selective beta2-adrenergic receptor agonist . It demonstrates a 29-fold selectivity for beta2 over beta1 adrenoceptors , underpinning its preferential action on bronchial smooth muscle. Salbutamol is supplied as a racemic mixture of R- and S-enantiomers , with the R-isomer possessing 150-fold greater affinity for the beta2-receptor .

Why Salbutamol (CAS 18559-94-9) Cannot Be Simply Substituted by Other Beta2 Agonists in Research and Clinical Protocols


Despite belonging to the same pharmacological class, beta2-adrenoceptor agonists exhibit substantial heterogeneity in molecular properties that preclude direct interchangeability. Parameters such as receptor binding kinetics, functional selectivity, onset and duration of action, and the profile of extrapulmonary effects vary significantly between compounds . For instance, salbutamol's rapid dissociation rate from the beta2-AR (15 s⁻¹) differs from terbutaline (22 s⁻¹) , and its intermediate beta2-selectivity (40-fold) contrasts sharply with the >1000-fold selectivity of salmeterol . These differences translate into clinically and experimentally meaningful distinctions in utility, safety, and the interpretation of pharmacological studies.

Quantitative Evidence Guide for Differentiating Salbutamol (CAS 18559-94-9) from Key Comparators


Beta2-Selectivity Profile: Salbutamol Exhibits 40-Fold Selectivity Over Beta1-Adrenoceptors, Distinct from Ultra-Selective LABAs

Salbutamol demonstrates a 40-fold selectivity for beta2- over beta1-adrenoceptors in functional studies using CHO cells expressing human receptors . This intermediate selectivity profile contrasts with ultra-long-acting beta2-agonists like salmeterol and vilanterol, which exhibit >1000-fold selectivity . The quantitative difference in selectivity ratios (40 vs >1000) may influence experimental outcomes in assays where beta1-receptor activation is a confounding variable.

beta2-adrenoceptor selectivity radioligand binding pharmacology

Onset of Bronchodilation: Salbutamol Achieves Therapeutic Effect in 0.8 Minutes, Significantly Faster than Salmeterol

The onset of bronchodilator action for salbutamol is 0.8 minutes, compared to 17.6 minutes for salmeterol and 1.7 minutes for formoterol . At 5 minutes post-dose, salbutamol increases FEV1 by 7.7%, whereas salmeterol increases FEV1 by only 0.3% . This rapid onset is a defining characteristic of salbutamol within the beta2-agonist class and is essential for its role as a reliever medication.

bronchodilation onset of action FEV1 pharmacodynamics

Receptor Dissociation Kinetics: Salbutamol Dissociates from Beta2-AR 1.5-Fold Faster than Terbutaline

Salbutamol exhibits a dissociation rate constant (kd) of 15 s⁻¹ from the beta2-adrenoceptor, which is 1.5-fold faster than the 22 s⁻¹ observed for terbutaline . Additionally, salbutamol engages at least two distinct binding regions on immobilized beta2-AR, whereas terbutaline binds to only one common site . These kinetic and mechanistic differences at the receptor level provide a molecular basis for distinct pharmacodynamic profiles.

binding kinetics dissociation rate constant beta2-adrenoceptor receptor chromatography

Extrapulmonary Adverse Effect Profile: Salbutamol Induces Significantly Lower Hypokalemia and Chronotropy than Fenoterol at Equivalent Bronchodilator Doses

In a head-to-head clinical trial, nebulized fenoterol (5 mg) caused significantly greater falls in plasma potassium and greater increases in heart rate (chronotropic effect) compared to an equivalent bronchodilator dose of salbutamol (5 mg) . The study noted that the second dose of fenoterol resulted in marked cardiovascular effects and hypokalemia, necessitating early termination of the dosing protocol . In contrast, salbutamol produced bronchodilation equivalent to fenoterol without the same magnitude of extrapulmonary effects.

adverse effects hypokalemia heart rate safety fenoterol

Enantiomer-Specific Pharmacology: R-Salbutamol (Levalbuterol) Demonstrates Slightly Enhanced Bronchoprotective Potency Compared to Racemic Salbutamol

Salbutamol is a racemate; the R-enantiomer (levalbuterol) has 150-fold greater affinity for the beta2-receptor than the S-enantiomer . In a guinea pig model of allergen-induced airway hyperreactivity, inhalation of therapeutically equivalent doses of R-salbutamol and racemic (RS)-salbutamol both effectively suppressed early and late asthmatic reactions, but the inhibition of airway hyperreactivity was more pronounced with the R-enantiomer . Specifically, at 5 hours post-allergen challenge, R-salbutamol provided greater suppression of hyperreactivity than the racemate .

enantiomers levalbuterol bronchoprotection asthma chirality

Optimal Research and Industrial Application Scenarios for Salbutamol (CAS 18559-94-9) Based on Comparative Evidence


Acute Bronchospasm Rescue Research and Assay Development

Salbutamol's rapid onset of action (0.8 minutes) and fast receptor dissociation kinetics (15 s⁻¹) make it the definitive positive control for studies of acute bronchodilation and rescue pharmacology . It is ideally suited for in vitro assays (e.g., isolated tracheal ring or human bronchial smooth muscle contraction) and in vivo models where a quick, reversible, and well-characterized beta2-agonist effect is required.

Beta2-Adrenoceptor Selectivity and Signaling Studies

With a defined 40-fold beta2-selectivity over beta1-AR, salbutamol serves as an essential reference compound for calibrating selectivity assays and for studying ligands with intermediate selectivity profiles . Its distinct binding kinetics and interaction with multiple receptor binding regions provide a useful comparator when investigating the structure-activity relationships (SAR) of novel beta2-AR modulators .

In Vivo Studies Requiring Minimized Cardiovascular and Metabolic Confounders

For animal studies where hypokalemia and tachycardia are unwanted confounders, salbutamol presents a safer alternative to fenoterol, as it induces significantly lower extrapulmonary effects at equivalent bronchodilator doses . This is particularly relevant for long-term dosing protocols or studies using models with cardiovascular or renal comorbidities.

Chiral Pharmacology and Enantiomer-Specific Investigations

As a racemic mixture with a well-documented difference in enantiomer activity, salbutamol is a key compound for studies on chiral pharmacology, enantiomer-specific metabolism, and the development of enantiopure beta2-agonists . It can be used both as a control for levalbuterol studies and as a substrate for investigating stereoselective analytical methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salbutamol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.